Benzo[c]isothiazole-6-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure, which includes a benzene ring fused to an isothiazole moiety. The chemical formula for this compound is and it has a molecular weight of approximately 179.20 g/mol. The compound is recognized for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity and chemical reactivity.
Benzo[c]isothiazole-6-carboxylic acid exhibits notable biological activities, including:
The synthesis of benzo[c]isothiazole-6-carboxylic acid can be achieved through several methods:
Benzo[c]isothiazole-6-carboxylic acid finds utility in several areas:
Studies examining the interactions of benzo[c]isothiazole-6-carboxylic acid with biological targets are crucial for understanding its pharmacological potential. Research has indicated that:
Benzo[c]isothiazole-6-carboxylic acid shares structural and functional similarities with other compounds in the benzothiazole class. Notable similar compounds include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzothiazole-5-carboxylic acid | 68867-17-4 | 0.97 |
2-Methylbenzo[d]thiazole-5-carboxylic acid | 24851-69-2 | 0.88 |
2-Chlorobenzo[d]thiazole-5-carboxylic acid | 1393576-38-9 | 0.87 |
2-Chlorobenzo[d]thiazole-7-carboxylic acid | 1379324-66-9 | 0.86 |
Benzo[d]thiazole-7-carboxylic acid | 677304-83-5 | 0.81 |
Benzo[c]isothiazole-6-carboxylic acid is distinguished from these similar compounds by its specific position of the carboxyl group on the isothiazole ring and its unique biological activity profile. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a valuable candidate for further research in medicinal chemistry.